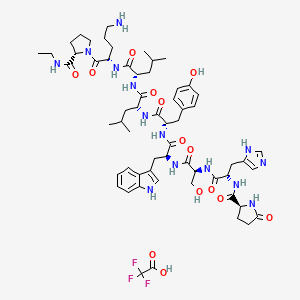
(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH Trifluoroacetate
Overview
Description
The compound is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), which is a key hormone in the regulation of the reproductive system. The analogs of LHRH, such as [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide, have been studied for their potential anti-reproductive properties, particularly in male rats. These studies have shown that the administration of this LHRH agonist can significantly alter reproductive hormone levels and have a suppressive effect on accessory sex organ weights and testosterone production without affecting the overall body, pituitary, or testis weights .
Synthesis Analysis
The synthesis of LHRH analogs typically involves solid-phase peptide synthesis techniques, where amino acid residues are sequentially added to a growing peptide chain. The specific details of the synthesis of [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide are not provided in the abstracts, but it is likely that similar methods were used. The synthesis process is designed to create analogs with specific substitutions that confer increased potency or altered biological activity compared to the natural hormone .
Molecular Structure Analysis
The molecular structure of [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide includes several modifications from the natural LHRH peptide. These modifications include the substitution of leucine for glycine at position 6 and the removal of the glycine at position 10, which is replaced with an ethylamide group. These changes are thought to contribute to the compound's increased agonistic properties and its ability to interact with LHRH receptors in a way that affects reproductive function .
Chemical Reactions Analysis
The chemical reactions involving LHRH analogs primarily concern their interaction with LHRH receptors in the body. The analog [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide has been shown to bind to these receptors and induce a series of downstream effects that lead to increased levels of luteinizing hormone and follicle-stimulating hormone. However, this also results in decreased testosterone levels and a reduction in the weight of accessory sex organs, indicating a complex interplay of hormonal regulation .
Physical and Chemical Properties Analysis
While the abstracts do not provide detailed information on the physical and chemical properties of [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide, such compounds are generally characterized by their stability, solubility, and ability to resist degradation by peptidases. These properties are crucial for their biological activity and potential therapeutic applications. The analog's ability to resist enzymatic degradation likely contributes to its potent effects observed in the studies .
Relevant Case Studies
The case studies presented in the abstracts involve the administration of [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide to immature male rats. These studies have consistently shown that the compound can significantly impact the reproductive system by altering hormone levels and reducing the function of reproductive organs. The findings suggest potential applications of this LHRH analog in controlling reproductive functions, which could be relevant for therapeutic interventions in conditions related to hormone imbalances or fertility regulation .
Scientific Research Applications
In Vitro Digestion and Food Safety
(Su et al., 2016) investigated the digestion of Luteinizing hormone releasing hormone analog (LHRHa) under simulated gastric conditions. Their study showed that LHRHa, including variants like (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH Trifluoroacetate, is completely digested in the human stomach, posing no risk for human food consumption. This is significant in ensuring the safety of LHRHa used in fish spawning for human consumption.
Uptake in Pituitary Tissue
(Reeves et al., 1977) focused on the uptake of iodinated LHRH analogs in the pituitary. Their research revealed that analogs like (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH Trifluoroacetate have specific interactions with pituitary tissues, suggesting potential applications in studying pituitary function and disorders.
Effect on Spermatogenesis
(Labrie et al., 1978) explored the impact of LHRH agonists on testicular gonadotrophin receptors and spermatogenesis in rats. They discovered that compounds like (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH Trifluoroacetate can significantly influence reproductive hormone receptors and spermatogenesis, indicating potential therapeutic applications in reproductive health.
Application in Aquaculture
(Glubokov et al., 1991) studied the use of (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH Trifluoroacetate in the induced ovulation and spawning of bream. Their findings support the application of this compound in aquaculture, particularly for enhancing fish reproduction and cultivation efficiency.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N14O12.C2HF3O2/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-56(82)47(30-73)71-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,80)(H,69,82)(H,70,76)(H,71,81);(H,6,7)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMQLRJOPREOKF-XNHQSDQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H83F3N14O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH Trifluoroacetate | |
CAS RN |
1051970-61-6 | |
| Record name | 1051970-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)





![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)
![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)